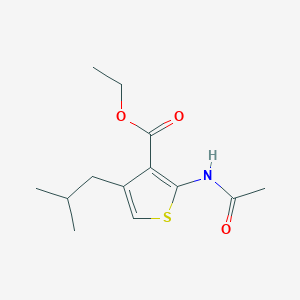
N-(3-chloro-4-fluorophenyl)-N'-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-N'-(4-methoxyphenyl)urea, also known as CFMU, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CFMU belongs to the class of urea derivatives and has been shown to exhibit promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxyphenyl)urea is not fully understood. However, it has been proposed that N-(3-chloro-4-fluorophenyl)-N'-(4-methoxyphenyl)urea exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways. N-(3-chloro-4-fluorophenyl)-N'-(4-methoxyphenyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-(3-chloro-4-fluorophenyl)-N'-(4-methoxyphenyl)urea has also been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-N'-(4-methoxyphenyl)urea has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. N-(3-chloro-4-fluorophenyl)-N'-(4-methoxyphenyl)urea has also been shown to reduce pain and inflammation in various animal models. In addition, N-(3-chloro-4-fluorophenyl)-N'-(4-methoxyphenyl)urea has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-fluorophenyl)-N'-(4-methoxyphenyl)urea has several advantages for lab experiments. It is easy to synthesize and has been shown to exhibit promising pharmacological properties. However, there are also some limitations associated with the use of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxyphenyl)urea in lab experiments. N-(3-chloro-4-fluorophenyl)-N'-(4-methoxyphenyl)urea has low solubility in water, which can make it difficult to administer in certain experimental models. In addition, the exact mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxyphenyl)urea is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-N'-(4-methoxyphenyl)urea. One area of research is the development of new synthetic methods to produce N-(3-chloro-4-fluorophenyl)-N'-(4-methoxyphenyl)urea with higher yields and purity. Another area of research is the evaluation of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxyphenyl)urea in clinical trials for the treatment of various diseases, such as cancer and neurodegenerative diseases. In addition, further studies are needed to elucidate the exact mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxyphenyl)urea and to identify potential drug targets for its use in therapy.
Conclusion
In conclusion, N-(3-chloro-4-fluorophenyl)-N'-(4-methoxyphenyl)urea is a promising chemical compound that has gained significant attention in the field of medicinal chemistry. It exhibits several pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects. N-(3-chloro-4-fluorophenyl)-N'-(4-methoxyphenyl)urea has been extensively studied in various animal models and has shown promising results. Further research is needed to fully understand the mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxyphenyl)urea and to evaluate its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxyphenyl)urea involves the reaction of 3-chloro-4-fluoroaniline and 4-methoxyphenyl isocyanate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into N-(3-chloro-4-fluorophenyl)-N'-(4-methoxyphenyl)urea. The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxyphenyl)urea has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. N-(3-chloro-4-fluorophenyl)-N'-(4-methoxyphenyl)urea has been evaluated in various animal models and has shown promising results in reducing inflammation, pain, and tumor growth. N-(3-chloro-4-fluorophenyl)-N'-(4-methoxyphenyl)urea has also been studied for its potential use in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c1-20-11-5-2-9(3-6-11)17-14(19)18-10-4-7-13(16)12(15)8-10/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUHFZRDXFCUIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5627219 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-methyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2-phenylacetamide](/img/structure/B5876741.png)
![{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5876749.png)
![2-methoxy-6-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5876757.png)
![methyl [(5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]acetate](/img/structure/B5876768.png)
![3-amino-4-imino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B5876770.png)

![N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5876795.png)


![methyl 3-{[(3,4-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5876820.png)


![2-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5876840.png)